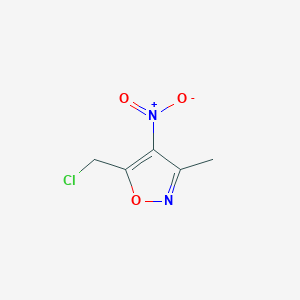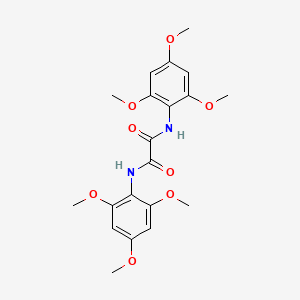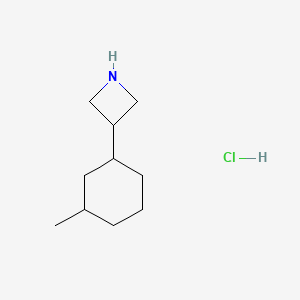![molecular formula C13H20ClN B1435879 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride CAS No. 2060032-08-6](/img/structure/B1435879.png)
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is an organic compound with the CAS Number: 2060032-08-6 . It has a molecular weight of 225.76 . The IUPAC name for this compound is 2-methyl-2-(3-methylbenzyl)pyrrolidine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is 1S/C13H19N.ClH/c1-11-5-3-6-12(9-11)10-13(2)7-4-8-14-13;/h3,5-6,9,14H,4,7-8,10H2,1-2H3;1H . This indicates that the compound consists of a pyrrolidine ring substituted with a methyl group and a 3-methylbenzyl group .Physical And Chemical Properties Analysis
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 225.76 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
- The hydrochloride salts of cathinones, including compounds structurally related to 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine, have been examined through GC-MS, IR, NMR, and other spectroscopic methods, demonstrating distinctive diagnostic signals from various functional groups (Nycz et al., 2016).
Synthesis and Application in Industry
- Pyrrolidines, including those similar to 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine, show potential biological effects and are used in medicine and industry, for example, as dyes or agrochemical substances. Their synthesis via [3+2] cycloaddition has been studied (Żmigrodzka et al., 2022).
Synthesis for Medicinal and Agrochemical Applications
- The synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, similar in structure to 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine, has been explored for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Photochemical Studies and Potential Applications
- Research on photochemical reactions involving compounds structurally related to 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine has been conducted, demonstrating various photoaddition reactions and potential applications (Kurauchi et al., 1986).
Pharmacological Applications
- Compounds with structural similarities to 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine have been studied for their potential as κ-opioid receptor antagonists, demonstrating high affinity and selectivity, with potential therapeutic applications in depression and addiction disorders (Grimwood et al., 2011).
Crystallographic Characterization
- X-ray crystallography has been used to characterize cathinone hydrochlorides structurally related to 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine, providing detailed crystallographic data crucial for understanding their properties (Rojkiewicz et al., 2022).
Zukünftige Richtungen
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is supplied in most volumes including bulk quantities and can be produced to customer specifications . This suggests that it may have potential applications in various fields of research .
Eigenschaften
IUPAC Name |
2-methyl-2-[(3-methylphenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-5-3-6-12(9-11)10-13(2)7-4-8-14-13;/h3,5-6,9,14H,4,7-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKMMDFRQKFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)

![1,1-Difluoro-6-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435803.png)
![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)



![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one hydrochloride](/img/structure/B1435811.png)


![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435819.png)